molecular formula C10H11NS B122539 1,6-Dimethylindoline-2-thione CAS No. 156136-67-3

1,6-Dimethylindoline-2-thione

Cat. No. B122539
M. Wt: 177.27 g/mol
InChI Key: OSNMWSIWAZUHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethylindoline-2-thione (DMIT) is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its ring structure. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The exact mechanism of action of 1,6-Dimethylindoline-2-thione is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It is also thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

1,6-Dimethylindoline-2-thione has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and DNA damage. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. These effects make it a promising candidate for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,6-Dimethylindoline-2-thione in lab experiments is its unique properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 1,6-Dimethylindoline-2-thione in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solutions.

Future Directions

There are several future directions for the research on 1,6-Dimethylindoline-2-thione. One possible direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its potential as a natural preservative in the food industry. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1,6-Dimethylindoline-2-thione is a heterocyclic organic compound that exhibits unique properties, including antioxidant, anti-inflammatory, and anticancer activities. Its synthesis method is reliable and efficient, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.

Synthesis Methods

The synthesis of 1,6-Dimethylindoline-2-thione involves the reaction of 2-amino-3,5-dimethylbenzoic acid with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 1,6-Dimethylindoline-2-thione. This synthesis method has been reported in various scientific journals and is considered to be a reliable and efficient method for obtaining high purity 1,6-Dimethylindoline-2-thione.

Scientific Research Applications

1,6-Dimethylindoline-2-thione has been used in various scientific research applications due to its unique properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to possess antimicrobial and antifungal properties. These properties make it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

156136-67-3

Product Name

1,6-Dimethylindoline-2-thione

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1,6-dimethyl-3H-indole-2-thione

InChI

InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3

InChI Key

OSNMWSIWAZUHAQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CC(=S)N2C)C=C1

Canonical SMILES

CC1=CC2=C(CC(=S)N2C)C=C1

synonyms

2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl-

Origin of Product

United States

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